molecular formula C7H15O4PS2 B12807935 O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate CAS No. 74789-24-5

O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate

Cat. No.: B12807935
CAS No.: 74789-24-5
M. Wt: 258.3 g/mol
InChI Key: CCDSSZNHINXYKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with methoxycarbonylmethyl thiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its interaction with enzymes.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of cholinesterase enzymes, leading to the accumulation of acetylcholine in synapses and resulting in overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its dual-use nature also sets it apart from other compounds, making it valuable in both constructive and potentially harmful applications .

Properties

CAS No.

74789-24-5

Molecular Formula

C7H15O4PS2

Molecular Weight

258.3 g/mol

IUPAC Name

methyl 2-[[ethoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C7H15O4PS2/c1-4-11-12(3,9)14-6-13-5-7(8)10-2/h4-6H2,1-3H3

InChI Key

CCDSSZNHINXYKX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)SCSCC(=O)OC

Origin of Product

United States

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